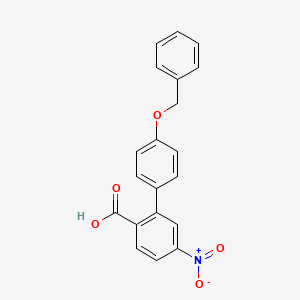
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, also known as 2-DMS-6-MBA, is a phenyl-containing organic compound that is widely used in scientific research. It is an important intermediate for the synthesis of a variety of organic compounds and is used in a variety of applications in organic chemistry, biochemistry, and pharmacology. The purpose of
Wirkmechanismus
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a phenyl-containing organic compound that acts as a substrate for enzymes involved in the synthesis of proteins and peptides. It is also a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood, but it is believed to act by binding to the active sites of enzymes, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of the metabolism of drugs, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and peptides. In addition, it has been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly efficient synthesis method and is easy to use in laboratory experiments. The reaction is typically carried out in an aqueous solution at a temperature of around 70°C, and the desired product is typically obtained in a yield of approximately 95%. However, it is important to note that 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly reactive compound and should be handled with care in laboratory experiments.
Zukünftige Richtungen
The future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs, as well as in the development of new analytical methods for the detection of proteins and peptides. It could also be used in the development of new organic synthesis methods and as a reagent for the synthesis of organic compounds. Additionally, it could be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Synthesemethoden
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 2-dimethylsulfamoylphenylacetic acid with 6-methylbenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an aqueous solution at a temperature of around 70°C. The reaction produces the desired product in a yield of approximately 95%, making it a highly efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as an intermediate for the synthesis of a variety of organic compounds. In biochemistry, it is used as a reagent for the detection of proteins and peptides. In pharmacology, it is used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-6-9-13(15(11)16(18)19)12-8-4-5-10-14(12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIIHYGLXMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














